molecular formula C6H6BrClN2OS B13542182 (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13542182
M. Wt: 269.55 g/mol
InChI Key: AYKDPJGUFPOLED-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C6H6BrClN2OS and a molecular weight of 269.5466 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique entity in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-bromo-6-chloropyridine with a suitable sulfanone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6BrClN2OS

Molecular Weight

269.55 g/mol

IUPAC Name

(2-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-3-5(8)10-6(4)7/h2-3,9H,1H3

InChI Key

AYKDPJGUFPOLED-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

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